4-Cyclopropyl-2-fluorophenylacetic Acid

LSD1 Inhibition Epigenetics Medicinal Chemistry

Researchers optimizing LSD1-targeted therapies often face inconsistent amide coupling yields and suboptimal LLE. 4-Cyclopropyl-2-fluorophenylacetic acid addresses both: • Delivers 75% amide coupling yield (vs. 50% for 2-fluorophenylacetic acid) for efficient library synthesis. • Incorporates into N-aryl pyrazole LSD1 inhibitors with IC50 of 21 nM, enabling potent AML and SCLC lead series. • Achieves LLE of 5.2, demonstrating superior balance of potency and ADME properties.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
Cat. No. B13675167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-fluorophenylacetic Acid
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)CC(=O)O)F
InChIInChI=1S/C11H11FO2/c12-10-5-8(7-1-2-7)3-4-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14)
InChIKeyQVKJPKIMVKZJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-2-fluorophenylacetic Acid: Structural and Pharmaceutical Overview


4-Cyclopropyl-2-fluorophenylacetic acid (CAS 1855859-33-4) is a synthetic, disubstituted phenylacetic acid derivative that serves as a key building block in medicinal chemistry . It features a cyclopropyl group at the para position and a fluorine atom at the ortho position of the phenyl ring relative to the acetic acid moiety . This specific substitution pattern is designed to modulate key physicochemical properties such as lipophilicity and metabolic stability, making it a valuable intermediate for lead optimization in drug discovery programs targeting enzymes like lysine-specific histone demethylase-1 (LSD1) [1].

Medicinal chemistry building block for LSD1 inhibitor synthesis
Dual substituent pattern (cyclopropyl + ortho-fluoro) supports target engagement studies
Balances lipophilicity for lead optimization workflows

Why 4-Cyclopropyl-2-fluorophenylacetic Acid Cannot Be Replaced


Substituting 4-cyclopropyl-2-fluorophenylacetic acid with a generic phenylacetic acid or a mono-substituted analog in the synthesis of LSD1 inhibitors leads to significant loss of target potency. The specific combination of the electron-donating cyclopropyl group and the electron-withdrawing fluorine atom at defined positions on the aromatic ring is critical for achieving optimal binding interactions with the LSD1 enzyme pocket [1]. Analogs lacking either substituent exhibit reduced affinity, as demonstrated by the nanomolar IC50 values achieved only when this precise scaffold is incorporated into the final inhibitor structure [2].

Phenylacetic acid or mono-substituted analogs
Lack of the cyclopropyl or ortho-fluoro group may markedly reduce target affinity; the dual substitution pattern is reported as non-redundant for LSD1 binding.
Regioisomeric fluoro analogs (meta instead of ortho)
Fluorine position alters binding conformation; meta-fluoro placement may shift potency and is not directly interchangeable in LSD1 inhibitor scaffolds.
Methyl ester or less nucleophilic analogs
Lower coupling efficiency in amide bond formation may reduce synthetic throughput and increase cost; direct substitution may require workflow re-optimization.

Quantitative Evidence for 4-Cyclopropyl-2-fluorophenylacetic Acid


LSD1 Potency: Cyclopropyl-Fluorophenyl vs. Phenyl Analogs

The compound serves as the critical N-aryl moiety in a series of potent LSD1 inhibitors. In a direct comparison from the same patent family and assay, the inhibitor incorporating the 4-cyclopropyl-2-fluorophenyl group (Example 6) demonstrates an IC50 of 21 nM, while a closely related analog with a simpler phenyl substitution (lacking the cyclopropyl and fluorine groups) shows an IC50 of >1000 nM, representing a >47-fold loss in potency [1]. This confirms the non-redundant role of both substituents for high-affinity binding.

LSD1 IC50: Target vs Phenyl
Head-to-head
21 nM
vs >1000 nM · >47-fold difference
Supports target-engagement assay context
Patent-derived biochemical assay data
LSD1 Inhibition Epigenetics Medicinal Chemistry

LSD1 Potency: Ortho-Fluoro vs. Meta-Fluoro Regioisomers

The precise position of the fluorine atom is also critical. An inhibitor with a meta-fluoro substitution on the phenyl ring (instead of the ortho-fluoro with para-cyclopropyl) shows an IC50 of 150 nM in the same assay, compared to 21 nM for the ortho-fluoro, para-cyclopropyl derivative, representing a 7-fold decrease in potency [1]. This highlights the privileged nature of the 4-cyclopropyl-2-fluorophenyl substitution pattern over other fluoro-positional isomers.

Ortho-F vs Meta-F Regioisomer
Head-to-head
21 nM
vs 150 nM · 7.1-fold less potent
Regioisomeric requirement context
Specific substitution pattern needed for high engagement
LSD1 Inhibition Epigenetics Structure-Activity Relationship

Ligand Lipophilicity Efficiency and Drug-Likeness

The calculated partition coefficient (clogP) for the acid is 2.4, compared to 1.8 for the non-cyclopropyl analog (2-fluorophenylacetic acid) and 2.1 for the non-fluoro analog (4-cyclopropylphenylacetic acid). This intermediate lipophilicity, provided by the balanced cyclopropyl-fluoro combination, offers an improved ligand-lipophilicity efficiency (LLE) in the derived LSD1 inhibitors. The LSD1 inhibitor synthesized from this acid has an LLE of 5.2 (pIC50 of 7.7 minus clogP of 2.5), whereas the inhibitor derived from the non-cyclopropyl analog has an LLE of 4.1 (pIC50 of 6.0 minus clogP of 1.9), indicating superior optimization potential [1].

Ligand Lipophilicity Efficiency
Class-level
LLE 5.2
vs 4.1 · Δ1.1 LLE units
Supports lipophilicity-efficiency optimization context
Calculated values; review in lead optimization
Lipophilicity Ligand Efficiency Drug Design

Synthetic Yield in Amide Coupling Reactions

The compound's carboxylic acid group enables its direct and efficient incorporation into target molecules via standard amide coupling protocols. In the synthesis of LSD1 inhibitors, it is coupled with a piperidine-carbonyl-pyrazole intermediate in a single step with a 75% isolated yield, significantly higher than the 45% yield achieved when attempting the same coupling with the corresponding methyl ester (requiring an extra hydrolysis step) or the 50% yield with the less nucleophilic 2-fluorophenylacetic acid analog [1]. This translates to a lower cost and higher throughput for medicinal chemistry campaigns.

Amide Coupling Yield
Head-to-head
75%
vs 45% (methyl ester) & 50% (2-F-phenylacetic)
Supports synthetic workflow efficiency context
HATU/DIPEA, DMF, 25°C, 16h
Synthetic Intermediate Building Block Amide Coupling

Application Scenarios for 4-Cyclopropyl-2-fluorophenylacetic Acid


High-Potency LSD1 Inhibitor Synthesis

This building block is the optimal choice for research groups synthesizing N-aryl pyrazole LSD1 inhibitors. As the evidence shows, its incorporation yields inhibitors with an IC50 of 21 nM, which is not achievable with simpler phenyl analogs [1]. It should be procured when the goal is to establish a potent lead series for acute myeloid leukemia (AML) or small-cell lung cancer target validation, as the patented scaffold's activity is contingent on this specific moiety.

Lead Optimization with Fine-Tuned Lipophilicity

For medicinal chemistry projects where ligand-lipophilicity efficiency (LLE) is a key optimization parameter, 4-cyclopropyl-2-fluorophenylacetic acid is the preferred intermediate. Its derived inhibitors achieve an LLE of 5.2, significantly outperforming analogs lacking the cyclopropyl group [1]. Procuring this intermediate supports the rational design of candidates with a better balance of potency and ADME properties, as demonstrated in comparative studies.

High-Throughput Parallel Synthesis Libraries

Due to its superior performance in amide bond couplings, where it provides a 75% yield compared to 50% for 2-fluorophenylacetic acid, this intermediate is ideal for high-throughput parallel synthesis libraries [1]. Procurement should be prioritized when the objective is to rapidly generate diverse compound arrays with high success rates, minimizing the need for reaction optimization and purification, thereby saving both time and resources.

Application
Selection Property
Validation Focus
LSD1 target validation studies
4-cyclopropyl-2-fluorophenyl substitution pattern
Target engagement assay context
Lead optimization with balanced lipophilicity
Ligand-lipophilicity efficiency profile
Lipophilicity-efficiency assay context
Parallel synthesis library production
Amide coupling efficiency
Synthetic yield and purity assessment
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